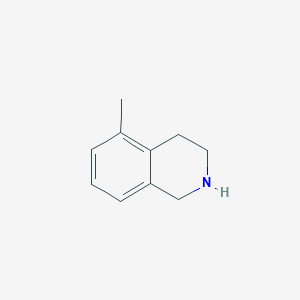

5-Methyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGXYVCFHDTRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585677 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123593-99-7 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Established Strategies for the Tetrahydroisoquinoline Core Synthesis

The construction of the fundamental tetrahydroisoquinoline framework is a well-trodden path in organic synthesis, with several named reactions standing as robust and reliable methods. The synthesis of the 5-methyl substituted core relies on these established strategies, starting from precursors such as 2-(3-methylphenyl)ethylamine or its derivatives.

Optimization and Modern Applications of the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for THIQ synthesis. organicreactions.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgname-reaction.com For the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, the reaction would commence with 2-(3-methylphenyl)ethylamine and an appropriate carbonyl compound, typically formaldehyde or its equivalent, to yield the unsubstituted-at-C1 product.

The driving force of the reaction is the formation of an electrophilic iminium ion under acidic conditions, which is necessary for the subsequent ring closure. wikipedia.org Optimization of the Pictet-Spengler reaction has moved beyond traditional harsh conditions of heating in strong protic acids like hydrochloric acid. organicreactions.orgwikipedia.org Modern applications have demonstrated superior yields in aprotic media, sometimes even without acid catalysis, particularly when the aromatic ring is sufficiently activated. wikipedia.org The presence of the electron-donating methyl group in the meta-position of the starting phenethylamine activates the aromatic ring, facilitating the cyclization step.

Key optimization parameters for the synthesis of 5-methyl-THIQ derivatives via the Pictet-Spengler reaction include the choice of acid catalyst and solvent. While strong protic acids are traditional, Lewis acids and milder Brønsted acids have been employed to improve yields and substrate scope.

| Catalyst Type | Examples | Reaction Conditions | Typical Yields |

| Protic Acid | HCl, H₂SO₄, TFA | Refluxing in protic solvent (e.g., EtOH, H₂O) | Moderate to High |

| Lewis Acid | BF₃·OEt₂, TiCl₄ | Aprotic solvent (e.g., CH₂Cl₂, Toluene) at 0 °C to RT | Good to Excellent |

| Organocatalyst | Chiral Phosphoric Acids | Aprotic solvent, mild conditions | Good (with enantioselectivity) |

This table presents generalized conditions for the Pictet-Spengler reaction, applicable to the synthesis of substituted THIQs like the 5-methyl derivative.

Refinements in the Bischler-Napieralski Cyclization and Subsequent Reduction Protocols

The Bischler-Napieralski reaction provides an alternative and powerful route to the THIQ skeleton. wikipedia.org This two-step sequence begins with the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. organic-chemistry.orgresearchgate.net This intermediate is then reduced to the corresponding tetrahydroisoquinoline. nih.gov

For the synthesis of 5-methyl-THIQ derivatives, the process would start with an N-acyl derivative of 2-(3-methylphenyl)ethylamine. The cyclization is an intramolecular electrophilic aromatic substitution, promoted by condensing agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O). wikipedia.orgorganic-chemistry.org The presence of the activating methyl group on the aromatic ring facilitates this cyclization. nih.gov

Refinements to the Bischler-Napieralski reaction have focused on improving the efficiency of the cyclization step and mitigating side reactions. For substrates with less activated aromatic rings, harsher conditions such as refluxing POCl₃ with P₂O₅ are often required. wikipedia.org

Step 1: Bischler-Napieralski Cyclization

Substrate: N-Acyl-2-(3-methylphenyl)ethylamine

Reagent: POCl₃ or P₂O₅

Product: 5-Methyl-3,4-dihydroisoquinoline derivative

Step 2: Reduction The subsequent reduction of the C=N bond of the dihydroisoquinoline intermediate is a critical step. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) in an alcoholic solvent being the most common and convenient. nih.gov Other methods include catalytic hydrogenation. The choice of reducing agent can be crucial, especially in stereoselective syntheses. nih.gov

| Reducing Agent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | Racemic THIQ |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | Various pressures and solvents | Racemic THIQ |

| Chiral Hydride Agents | (e.g., CBS reagents) | Aprotic solvent (e.g., THF) | Enantioenriched THIQ |

This table summarizes common reduction protocols for converting 3,4-dihydroisoquinolines to tetrahydroisoquinolines.

Innovative Approaches for the Derivatization of this compound

Once the 5-methyl-THIQ core is synthesized, its further functionalization is key to creating diverse molecular architectures. Innovative approaches have focused on efficiency and the ability to introduce complexity in a controlled manner.

Application of Multicomponent Reactions (MCRs) in Scaffold Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for scaffold functionalization. tandfonline.comtandfonline.com In the context of this compound, the secondary amine functionality makes it an ideal component for prominent MCRs like the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org Using 5-methyl-THIQ as the amine component allows for the direct installation of a complex, peptide-like side chain at the N-2 position. A related three-component Ugi reaction, involving a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid, can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, directly functionalizing the C1 position. researchgate.net

Furthermore, MCRs have been used to construct complex, fused heterocyclic systems onto the THIQ backbone. For instance, a one-pot sequence involving an Ugi-azide reaction followed by an intramolecular Heck reaction can be used to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov Another example is the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles from an aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one, demonstrating the power of MCRs to build highly substituted isoquinoline (B145761) systems under solvent-free conditions. tandfonline.com

Regioselective and Chemoselective Transformations

The functionalization of the 5-methyl-THIQ scaffold can be directed to specific positions through regioselective and chemoselective reactions. The molecule offers several reactive sites: the secondary amine, the electron-rich aromatic ring, and the benzylic C-1 position.

Chemoselectivity: The nitrogen atom is the most nucleophilic site and can be selectively functionalized through reactions like N-alkylation, N-acylation, and N-arylation, provided the reaction conditions are controlled to avoid competing reactions on the aromatic ring.

Regioselectivity: Electrophilic aromatic substitution on the benzene ring is directed by two activating groups: the C5-methyl group and the fused alkylamine ring. The methyl group is an ortho, para-director, while the alkyl group also directs ortho and para. Therefore, electrophilic attack is strongly favored at the C-6 and C-8 positions, which are ortho and para to the methyl group, respectively. Direct C-H functionalization, often mediated by transition metals, has emerged as a powerful strategy for selectively modifying specific positions on the quinoline and isoquinoline core, offering an alternative to classical electrophilic substitution. mdpi.comnih.gov

Functionalization at the C-1 position is also highly significant. This can be achieved through oxidation to the corresponding iminium ion, followed by the addition of a nucleophile. This strategy is often used for C-C bond formation at the benzylic position. organic-chemistry.org

Stereoselective Synthesis of this compound Isomers

The introduction of substituents at the C-1 or C-3 positions of the 5-methyl-THIQ ring creates stereocenters, leading to the possibility of different stereoisomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmacological applications. mdpi.com

Asymmetric synthesis of THIQs can be broadly achieved through several strategies:

Catalytic Asymmetric Reduction: This involves the enantioselective reduction of a prochiral 5-methyl-3,4-dihydroisoquinoline intermediate. Transition-metal catalysts with chiral ligands are commonly used for asymmetric hydrogenation or transfer hydrogenation to establish the C-1 stereocenter with high enantiomeric excess (ee). mdpi.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the nitrogen of the starting β-arylethylamide in a Bischler-Napieralski approach. clockss.org After cyclization, the auxiliary directs the diastereoselective reduction of the dihydroisoquinoline intermediate. Subsequent removal of the auxiliary yields the enantioenriched THIQ.

Asymmetric Pictet-Spengler Reaction: The use of a chiral Brønsted acid or Lewis acid catalyst can induce enantioselectivity in the cyclization step of the Pictet-Spengler reaction, directly forming a chiral THIQ product. acs.org

Substrate-Controlled Synthesis: Starting from an enantiopure precursor, such as an amino acid derivative, can allow for the stereocontrolled synthesis of complex THIQ alkaloids. For example, a synthetic route to enantiopure cis-1,3-dimethyltetrahydroisoquinolines has been developed using a phenylglycinol-derived lactam as the starting material, demonstrating control over multiple stereocenters. researchgate.net

Recent advances also include 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines to construct THIQ derivatives with excellent diastereoselectivities and enantioselectivities (up to >25:1 dr, >95% ee). nih.gov These methods provide powerful avenues for accessing specific stereoisomers of functionalized 5-methyl-1,2,3,4-tetrahydroisoquinolines.

Chiral Auxiliary-Mediated Asymmetric Induction

The asymmetric synthesis of this compound derivatives can be effectively achieved through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral tetrahydroisoquinolines. researchgate.netresearchgate.net

One prominent example involves the use of sulfinamides as chiral auxiliaries. For instance, chiral tert-butylsulfinamide can be condensed with a suitable phenethylamine precursor to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a Grignard reagent or other nucleophile to this imine, followed by cyclization and removal of the auxiliary, affords the desired 1-substituted tetrahydroisoquinoline in high enantiomeric excess. researchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the nucleophilic attack to the other. wikipedia.org

Another widely employed class of chiral auxiliaries is the Evans-type oxazolidinones. wikipedia.orgresearchgate.net In a typical sequence, an N-acyloxazolidinone derived from a substituted phenylacetic acid undergoes stereoselective alkylation or an aldol reaction. researchgate.net Subsequent chemical transformations, including cyclization via a Bischler-Napieralski or Pictet-Spengler type reaction, and eventual cleavage of the auxiliary, yield the enantiomerically enriched tetrahydroisoquinoline derivative. nih.gov The predictable stereocontrol exerted by these auxiliaries has made them invaluable tools in asymmetric synthesis. researchgate.netnih.gov

| Chiral Auxiliary | Key Reaction Type | Stereochemical Control | Reference |

| tert-Butylsulfinamide | Diastereoselective addition to N-sulfinyl imines | High diastereoselectivity | researchgate.net |

| Evans Oxazolidinones | Stereoselective alkylation/aldol reactions | Predictable stereocontrol | wikipedia.orgresearchgate.net |

Stereocontrolled Catalytic Hydrogenation and Reduction Methods

Stereocontrolled catalytic hydrogenation and reduction represent another powerful approach for the synthesis of chiral this compound derivatives. mdpi.com These methods often involve the reduction of a prochiral precursor, such as a dihydroisoquinoline or an imine, using a chiral catalyst.

Transition-metal-catalyzed asymmetric hydrogenation is a prominent technique. mdpi.com For instance, iridium and rhodium complexes with chiral phosphine ligands have been shown to be effective catalysts for the asymmetric hydrogenation of C=N bonds in dihydroisoquinolines. mdpi.com The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. Similarly, ruthenium-based catalysts are employed in asymmetric transfer hydrogenation, often using formic acid or isopropanol as the hydrogen source. organic-chemistry.org

The reduction of N-acyliminium ions, generated in situ from the corresponding amides, offers another pathway. The stereoselectivity of the reduction, typically carried out with a hydride source like sodium borohydride, can be controlled by a chiral substituent on the nitrogen atom. This approach has been utilized in the synthesis of various isoquinoline alkaloids. nih.gov

A method for preparing amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by hydrolysis of the acetamide. nih.gov This highlights the utility of catalytic hydrogenation for the reduction of the heterocyclic ring system.

| Method | Precursor | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Hydrogenation | Dihydroisoquinoline | Chiral Ir or Rh complexes | High enantioselectivity | mdpi.com |

| Asymmetric Transfer Hydrogenation | Dihydroisoquinoline | Chiral Ru complexes | Use of formic acid/isopropanol | organic-chemistry.org |

| Diastereoselective Reduction | N-acyliminium ion | Hydride source | Substrate-controlled stereoselectivity | nih.gov |

| Catalytic Hydrogenation | Acetamidoisoquinoline | Palladium/Carbon | Reduction of the pyridine ring | nih.gov |

Biomimetic Synthesis Approaches for Related Tetrahydroisoquinolines

Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products. For tetrahydroisoquinolines, the Pictet-Spengler reaction is a cornerstone of biomimetic synthesis. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction often proceeds under mild conditions, mimicking the enzymatic processes found in nature. acs.org

The classic Pictet-Spengler reaction typically requires an electron-rich aromatic ring for facile cyclization. nih.gov The presence of activating groups, such as hydroxyl or methoxy groups on the phenyl ring of the β-arylethylamine, facilitates the electrophilic aromatic substitution step. nih.gov For less activated substrates, harsher conditions with strong acids may be necessary. wikipedia.org

Phosphate-catalyzed Pictet-Spengler reactions have been developed as a biomimetic approach, highlighting the role of phosphate in facilitating the reaction under milder, aqueous-based conditions. nih.govacs.org This method has been successfully applied to the synthesis of various tetrahydroisoquinoline alkaloids. nih.gov The use of phosphate buffers can be advantageous due to lower costs and milder reaction conditions. nih.gov

Furthermore, asymmetric Pictet-Spengler reactions have been developed using chiral Brønsted acids as catalysts, enabling the direct enantioselective synthesis of tetrahydroisoquinolines. acs.org These catalytic systems can promote the cyclization with high stereocontrol, providing a direct route to enantioenriched products.

| Approach | Key Reaction | Conditions | Significance | Reference |

| Classic Pictet-Spengler | Condensation and cyclization | Acid-catalyzed | Fundamental biomimetic route | nih.govwikipedia.org |

| Phosphate-Catalyzed Pictet-Spengler | Condensation and cyclization | Phosphate buffer, mild heating | Milder, aqueous conditions | nih.govacs.orgnih.gov |

| Asymmetric Pictet-Spengler | Enantioselective cyclization | Chiral Brønsted acid catalyst | Direct enantioselective synthesis | acs.org |

Post-Synthetic Modulations and Reaction Profiles

The this compound scaffold can undergo a variety of post-synthetic modifications, allowing for the generation of a diverse range of derivatives. These transformations include oxidation to aromatic structures and substitution reactions on the core structure.

Oxidative Transformations to Quinoline-Type Structures

The tetrahydroisoquinoline core can be oxidized to yield dihydroisoquinolines or fully aromatic isoquinolines. semanticscholar.org This aromatization can be achieved using various oxidizing agents and conditions.

A catalytic system using copper(II) chloride and molecular oxygen has been shown to efficiently dehydrogenate 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. semanticscholar.org The reaction is influenced by steric effects, with bulky substituents potentially hindering the oxidation. semanticscholar.org Pyridine-N-oxide has also been utilized as an oxidant at high temperatures for the synthesis of C4-substituted isoquinolines from their tetrahydroisoquinoline precursors. acs.org

Visible-light-mediated aerobic oxidation offers a greener approach to these transformations. mdpi.comresearchgate.net In some cases, the tetrahydroisoquinoline substrate itself can act as a photosensitizer, enabling the reaction to proceed without an external photocatalyst. mdpi.com The oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline to the corresponding N-methyl-isoquinolinium ion can also be achieved. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The this compound core possesses sites for both nucleophilic and electrophilic attack, allowing for a range of substitution reactions.

Nucleophilic substitution can occur at the C1 position, particularly if an appropriate leaving group is present or if the nitrogen atom is acylated to form an N-acyliminium ion intermediate. nih.gov These intermediates are susceptible to attack by various nucleophiles, leading to the introduction of substituents at the C1 position.

Electrophilic aromatic substitution (EAS) is a key reaction for modifying the benzene ring of the tetrahydroisoquinoline system. masterorganicchemistry.com The amino group in the heterocyclic ring is an activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the methyl group is also an activating, ortho, para-directing group. The positions for electrophilic attack will be influenced by the combined directing effects of the amino and methyl groups. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid). masterorganicchemistry.com The regioselectivity of these reactions will depend on the specific reaction conditions and the steric hindrance around the potential substitution sites.

| Reaction Type | Position of Substitution | Reagents | Key Intermediate/Directing Group | Reference |

| Nucleophilic Substitution | C1 | Various nucleophiles | N-acyliminium ion | nih.gov |

| Electrophilic Aromatic Substitution | Benzene ring (positions influenced by NH and CH₃) | HNO₃/H₂SO₄ (Nitration), SO₃/H₂SO₄ (Sulfonation) | Amino group, Methyl group | masterorganicchemistry.commasterorganicchemistry.com |

Pharmacological Activities and Biological Mechanisms of 5 Methyl 1,2,3,4 Tetrahydroisoquinoline Analogues

Neuropharmacological Efficacy and Neuroprotection

Analogues of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated significant potential in the field of neuropharmacology, with numerous studies highlighting their neuroprotective capabilities. These compounds, particularly the endogenous amine 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have been a focus of research due to their presence in the mammalian brain and their broad spectrum of action. researchgate.net

Mechanisms of Neuroprotection: Antioxidant and Free Radical Scavenging Properties

One of the primary mechanisms underlying the neuroprotective effects of 1,2,3,4-tetrahydroisoquinoline (B50084) analogues is their ability to counteract oxidative stress. Oxidative stress is a key factor in the pathology of various brain diseases. nih.gov 1MeTIQ, for instance, is recognized for its intrinsic antioxidant properties and its function as a natural free radical scavenger. researchgate.netnih.govresearchgate.net This free radical scavenging activity is crucial in protecting cells from damage. researchgate.net The antioxidant potential of isoquinoline (B145761) alkaloids is partly attributed to the lone pair of electrons on their nitrogen atom. mdpi.com Studies have shown that both DPPH and hydroxyl radicals react with these alkaloids, and the presence of aromatic hydroxyl groups can enhance their antioxidant properties. mdpi.com The ability of compounds like 1MeTIQ to reduce free radicals formed during the catabolism of neurotransmitters such as dopamine (B1211576) contributes to its neuroprotective profile. nih.gov

Modulation of Monoamine Oxidase (MAO) Activity and Neurotransmitter Dynamics (e.g., Dopamine)

Analogues of this compound have been shown to interact with key enzymes that regulate neurotransmitter levels in the brain. Specifically, 1MeTIQ is a known reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govresearchgate.netnih.gov By inhibiting these enzymes, 1MeTIQ effectively reduces the breakdown of monoamine neurotransmitters. nih.gov This leads to an increase in the concentrations of dopamine, noradrenaline, and serotonin (B10506) in the brain. nih.govnih.gov

Research has demonstrated that 1MeTIQ can inhibit the MAO-dependent oxidation of dopamine and serotonin across various brain structures. nih.gov Furthermore, it has been observed to have a neuromodulatory effect on dopaminergic neurotransmission and can stimulate the release of dopamine. nih.gov In animal models of diabetic neuropathy where dopamine levels in the striatum were depleted, 1MeTIQ was able to restore these levels. nih.gov This modulation of neurotransmitter dynamics is a key aspect of its pharmacological activity.

Therapeutic Potential in Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)

The neuroprotective and neuromodulatory properties of 1,2,3,4-tetrahydroisoquinoline analogues make them promising candidates for the treatment of neurodegenerative disorders. rsc.org Endogenous THIQ derivatives are believed to play a role in both the onset and prevention of Parkinson's disease (PD). researchgate.net While some derivatives are considered neurotoxins, 1MeTIQ has consistently been shown to be neuroprotective. researchgate.netnih.gov

In animal models, 1MeTIQ has demonstrated the ability to prevent parkinsonism-like behavioral abnormalities induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone. researchgate.netnih.govresearchgate.net It has been shown to block the MPTP-induced reduction in striatal dopamine content and the number of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov The mechanism for this protection involves preventing the inhibition of complex I of the mitochondrial respiratory chain, a key target of MPP+, the active metabolite of MPTP. researchgate.netcdnsciencepub.com The therapeutic potential of 1MeTIQ and its derivatives continues to be an active area of research for conditions like Parkinson's disease. researchgate.netresearchgate.net

Antineoplastic and Cytotoxic Actions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. researchgate.net Both natural and synthetic THIQ analogues have exhibited a broad range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. nih.govnih.gov

In Vitro Antiproliferative Studies on Cancer Cell Lines

Numerous studies have evaluated the antiproliferative activity of THIQ analogues against a panel of human cancer cell lines. These compounds have often shown efficacy at nanomolar to micromolar concentrations. For example, certain THIQ-based analogues demonstrated potent growth inhibition (GI50) in A549 lung carcinoma and MDA-MB-231 metastatic breast cancer cells. nih.gov Other series of chiral THIQ derivatives have shown promising activity against MCF-7 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer), Hela (cervical cancer), and HepG2 (liver cancer) cell lines, with IC50 values in the low micromolar range. researchgate.net The antiproliferative activity is often dependent on the specific substitutions on the THIQ core and the attached phenyl rings. nih.gov

Below is an interactive table summarizing the cytotoxic activity of selected THIQ analogues on various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Cell Line Type | Activity Metric | Value (nM) | Reference |

| STX 2895 | A549 | Lung Carcinoma | GI50 | 50 ± 2.8 | nih.gov |

| STX 3329 | A549 | Lung Carcinoma | GI50 | 40 ± 8.9 | nih.gov |

| STX 3450 | A549 | Lung Carcinoma | GI50 | 800 ± 10 | nih.gov |

| STX 3451 | A549 | Lung Carcinoma | GI50 | 40 ± 3.4 | nih.gov |

| Compound 7e | A549 | Lung Cancer | IC50 | 155 | nih.gov |

| Compound 8d | MCF7 | Breast Cancer | IC50 | 170 | nih.gov |

| GM-3-121 | MCF-7 | Breast Cancer | IC50 | 430 (as µg/mL) | nih.gov |

| GM-3-121 | MDA-MB-231 | Breast Cancer | IC50 | 370 (as µg/mL) | nih.gov |

| GM-3-121 | Ishikawa | Endometrial Cancer | IC50 | 10 (as µg/mL) | nih.gov |

Proposed Cellular and Molecular Mechanisms of Action

The antineoplastic effects of THIQ analogues are attributed to several cellular and molecular mechanisms. A primary mode of action for some derivatives is the induction of programmed cell death, or apoptosis. nih.govdntb.gov.ua Flow cytometry analysis has confirmed that cells exposed to certain THIQ-based analogues undergo apoptosis. nih.gov

Another significant mechanism is the disruption of the cell cycle. For instance, some compounds have been found to induce cell cycle arrest at the G2/M phase. researchgate.net This is often linked to the inhibition of microtubule assembly, a mechanism shared with other successful anticancer agents. nih.govresearchgate.net Furthermore, some THIQ derivatives have been shown to cause DNA damage, which in turn activates pathways leading to apoptosis and cell cycle arrest. dntb.gov.ua The inhibition of specific enzymes crucial for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), has also been identified as a mechanism of action for certain novel tetrahydroisoquinolines. nih.gov

Anti-inflammatory Properties and Immunomodulation

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been recognized for their anti-inflammatory potential. nih.govnih.gov Many isoquinoline alkaloids, the broader family to which THIQs belong, have demonstrated anti-inflammatory effects. nih.gov Synthetic and natural analogues containing the THIQ nucleus are reported to possess a wide spectrum of pharmacological activities, including anti-inflammatory properties. nih.govdntb.gov.ua This suggests that the core THIQ structure is a viable pharmacophore for the development of novel anti-inflammatory agents. The mechanisms underlying these effects are multifaceted and can involve the modulation of various inflammatory pathways.

Antimicrobial and Antifungal Spectrum of Activity

The antimicrobial and antifungal activities of 1,2,3,4-tetrahydroisoquinoline analogues are well-documented, with various structural modifications leading to potent activity against a range of pathogens. nih.govresearchgate.netmdpi.com

Novel N-substituted THIQ analogues have been synthesized and evaluated for their antifungal properties. nih.gov Certain compounds from this class have shown a considerable zone of inhibition against Candida glabrata, comparable to the standard drug clotrimazole. nih.gov Specifically, one compound exhibited potent activity against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml, while another was highly effective against Yarrowia lipolytica with an MIC of 2.5 μg/ml. nih.gov

Furthermore, a series of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines demonstrated significant antifungal properties against several fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net In another study, chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized, with one particular compound, H4, showing high inhibitory activity against Phytophthora capsici (EC50 = 5.2 μg/mL), a value significantly better than the control fungicides Azoxystrobin and Fluopyram. nih.gov The mechanism of action for H4 was suggested to involve inhibition of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

In the realm of antibacterial agents, 5,8-disubstituted THIQ analogues have been found to be potent against Mycobacterium tuberculosis. nih.gov One such analogue also demonstrated good clearance properties and potent inhibitory activity against mycobacterial ATP synthetase. nih.gov Other novel THIQ derivatives, specifically chiral quaternary N-spiro ammonium (B1175870) bromides, were more potent against Gram-negative bacterial strains than the control, norfloxacin, particularly against Campylobacter jejuni. nih.gov

| Compound Type | Fungal Species | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| N-substituted THIQ analogue | Saccharomyces cerevisiae | 1 μg/ml (MIC) | nih.gov |

| N-substituted THIQ analogue | Yarrowia lipolytica | 2.5 μg/ml (MIC) | nih.gov |

| Chalcone derivative (H4) | Phytophthora capsici | 5.2 μg/mL (EC50) | nih.gov |

Receptor-Ligand Binding and Signal Transduction Modulation

Analogues of 1,2,3,4-tetrahydroisoquinoline exert significant effects through their interaction with various receptors, leading to the modulation of key signal transduction pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism and Metabolic Regulation

A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent partial agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov One specific compound, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE), was found to be a potent and selective PPARγ agonist with an EC50 of 85 nM. nih.gov This compound also acts as an inhibitor of protein-tyrosine phosphatase 1B (PTP-1B). nih.gov In animal models, repeated administration of 13jE led to a significant decrease in plasma glucose and triglyceride levels, indicating its potential in metabolic regulation. nih.gov Unlike the full PPARγ agonist rosiglitazone, 13jE did not cause a significant increase in plasma volume or liver weight, suggesting a safer profile potentially due to its partial agonism. nih.gov

Another study identified a 6-carboxy-substituted (S)-1,2,3,4-tetrahydroisoquinoline derivative as a selective PPARγ partial agonist with high affinity and low maximal activation. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| PPARγ Agonism (EC50) | 85 nM | nih.gov |

| PTP-1B Inhibition (IC50) | 1.0 µM | nih.gov |

| Effect on Plasma Glucose in KK-Ay mice | Significant decrease | nih.gov |

| Effect on Plasma Triglycerides in KK-Ay mice | Significant decrease | nih.gov |

Serotonin (5-HT1A) and N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Analogues of 1,2,3,4-tetrahydroisoquinoline have been shown to interact with key neurotransmitter receptors in the central nervous system, including serotonin (5-HT1A) and N-Methyl-D-Aspartate (NMDA) receptors.

New series of N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and identified as 5-HT1A receptor ligands. nih.gov The most active of these ligands were found to act as agonists or partial agonists at postsynaptic 5-HT1A receptors. nih.gov The affinity of these compounds for the 5-HT1A receptor was found to be dependent on the volume of the terminal amide substituent. nih.gov

In the context of NMDA receptors, a series of conformationally constrained (phosphonoalkyl)tetrahydroisoquinoline-1- and 3-carboxylates were prepared as competitive antagonists. nih.gov From this work, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid was identified as a lead structure with an IC50 of 270 nM in [3H]CPP binding. nih.gov Additionally, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to have antagonistic effects on NMDA receptors and exhibits neuroprotective abilities against glutamate-induced excitotoxicity. nih.gov This suggests that its inhibitory effect on NMDA receptors is a key component of its anti-excitotoxic activity. nih.gov

Broader Pharmacological Spectrum and Emerging Biological Roles

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline analogues extends beyond the activities detailed above, encompassing a broad spectrum of pharmacological effects and emerging biological roles. nih.govnuph.edu.ua These compounds have been reported to possess antitumor, antitubercular, antitrypanosomal, and anti-HIV activities. nih.govnuph.edu.uadntb.gov.ua

Furthermore, certain THIQ-based alkaloids have demonstrated neuroprotective effects in the context of Alzheimer's disease. researchgate.net For example, dauricine (B190908), a benzyl (B1604629) THIQ alkaloid, has been found to reduce the accumulation of amyloid-beta (Aβ) and decrease tau phosphorylation, both of which are key pathological hallmarks of Alzheimer's disease. researchgate.net The neuroprotective effects of dauricine are attributed to its anti-apoptotic and strong antioxidant properties. researchgate.net The ability of some THIQ analogues to penetrate the blood-brain barrier further enhances their potential for treating neurodegenerative disorders. nih.gov

Structure Activity Relationship Sar Studies and Advanced Computational Analysis for 5 Methyl 1,2,3,4 Tetrahydroisoquinoline

Empirical Structure-Activity Relationship (SAR) Derivations

Empirical SAR studies on 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) derivatives have provided valuable insights into how chemical modifications influence their pharmacological properties. These studies systematically alter the molecular structure and assess the resulting impact on biological activity.

Influence of Substituent Nature and Position on Pharmacological Potency and Selectivity

Research into the SAR of tetrahydroisoquinoline derivatives has shed light on the role of substituents on the aromatic ring. In a series of 5,8-disubstituted tetrahydroisoquinolines investigated as inhibitors of M. tuberculosis, a methyl group at the 5-position was well-tolerated. nih.gov This study highlighted a general trend where increased lipophilicity correlated with improved potency. nih.gov Large substituents, such as a benzyl (B1604629) group at the 5-position, were also found to be well-tolerated, indicating that this position can accommodate steric bulk without compromising activity. nih.gov

Further studies on the impact of substituents on the aromatic portion of the 1,2,3,4-tetrahydroisoquinoline (B50084) moiety for 5-HT1A and 5-HT2A receptor affinity revealed that modifications in this region can significantly alter the pharmacological profile. nih.gov While the introduction of substituents on the aromatic ring of 1-adamantoyloaminoalkyl derivatives of tetrahydroisoquinoline led to a decrease in binding affinity for 5-HT1A receptors compared to unsubstituted counterparts, many of the resulting compounds remained potent ligands. nih.gov Interestingly, these substitutions tended to slightly increase the affinity for 5-HT2A receptors, which resulted in a loss of selectivity between the two receptor subtypes. nih.gov

For a series of 5,8-disubstituted tetrahydroisoquinolines, the nature of the substituent at the 8-position also played a crucial role. N-methylpiperazine was identified as a preferred substituent at this position for antitubercular activity. nih.gov The linker connecting a side chain at the 7-position was also found to be important, with -CH2- and -CONH- linkers being more effective than -CO- and -COCH2- linkers, suggesting that the spatial arrangement of a terminal aromatic ring is critical for target binding. nih.gov

| Position of Substitution | Substituent | Effect on Activity/Property | Reference |

|---|---|---|---|

| 5 | Methyl (Me) | Well-tolerated for antitubercular activity. | nih.gov |

| 5 | Large substituents (e.g., Benzyl) | Well-tolerated, suggesting space for bulky groups. | nih.gov |

| Aromatic Ring (General) | Various substituents | Reduced 5-HT1A receptor affinity but many remained potent ligands. | nih.gov |

| Aromatic Ring (General) | Various substituents | Slightly increased 5-HT2A receptor affinity, leading to reduced selectivity. | nih.gov |

| 8 (in 5-substituted analogs) | N-methylpiperazine | Preferred substituent for antitubercular activity. | nih.gov |

Stereochemical Determinants of Biological Activity

The stereochemistry of tetrahydroisoquinoline derivatives is a critical factor in their biological activity. While specific studies focusing solely on the stereoisomers of this compound are not extensively detailed in the provided search results, the importance of chirality in this class of compounds is well-established. For instance, in a study of 1-substituted tetrahydroisoquinolines, the absolute stereochemistry was determined to be a key factor for beta-adrenoceptor activity. nih.gov This underscores the principle that the three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target. The differential activity between enantiomers is a common phenomenon in pharmacology, often attributed to the specific chiral recognition sites within receptors and enzymes. mdpi.com

In Silico Approaches and Computational Chemistry

Computational methods are powerful tools for understanding the SAR of bioactive molecules. However, specific in silico studies dedicated exclusively to this compound are not prominent in the available literature. The following sections discuss the application of these computational techniques to the broader class of tetrahydroisoquinolines, which can provide a framework for future studies on the 5-methyl derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. While no QSAR models have been specifically developed for this compound, studies on related tetrahydroquinoline derivatives have demonstrated the utility of this approach. For example, 3D-QSAR models have been successfully established for tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), yielding models with good statistical and predictive properties. mdpi.com These models help in identifying key structural features that are important for biological activity and can guide the design of novel, more potent analogs. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. These methods have been applied to various tetrahydroisoquinoline derivatives to understand their mechanism of action at a molecular level. nih.govnih.gov For instance, docking studies have been used to predict the binding pose of tetrahydroisoquinoline analogs within the active site of HIV-1 reverse transcriptase, revealing a "butterfly-like" conformation similar to other non-nucleoside inhibitors. nih.gov Such studies are instrumental in elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not detailed, a computational approach was used to design new potential CD44 antagonists based on the 1,2,3,4-tetrahydroisoquinoline scaffold. nih.gov

| Method | Application to Tetrahydroisoquinoline Derivatives | Key Findings/Purpose | Reference |

|---|---|---|---|

| 3D-QSAR | Modeling of tetrahydroquinoline derivatives as LSD1 inhibitors. | Established models with good statistical and predictive power to guide new inhibitor design. | mdpi.com |

| Molecular Docking | Prediction of binding modes of tetrahydroisoquinoline analogs in HIV-1 reverse transcriptase. | Identified key binding conformations and interactions within the active site. | nih.gov |

| Molecular Docking | Design of novel methyl 1-oxo-2-(propan-2-yl)-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. | Investigated antiproliferative and cytotoxic activities. | nih.gov |

| Computational Design | Design of new potential CD44 antagonists based on the tetrahydroisoquinoline scaffold. | Identified compounds with potential to block CD44. | nih.gov |

Quantum Chemical Calculations for Electronic and Mechanistic Understanding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules and to rationalize their structure-activity relationships. tandfonline.com These calculations can provide insights into parameters like molecular orbital energies, charge distributions, and reactivity indices, which can be correlated with biological activity. researchgate.net For the broader class of tetrahydroquinoline derivatives, DFT studies have been used to calculate quantum chemical descriptors for the development of QSAR models. tandfonline.com While specific quantum chemical studies focused on this compound were not identified, such computational approaches hold promise for a deeper understanding of its electronic and mechanistic features.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling.

In the contemporary drug discovery and development landscape, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk candidates and reduce late-stage attrition. For novel compounds like this compound, where extensive experimental data may be limited, in silico predictive models provide invaluable foresight into its potential pharmacokinetic and toxicological profile. These computational approaches leverage vast datasets of known molecules to build quantitative structure-activity relationship (QSAR) models that can forecast the ADMET characteristics of a new chemical entity based on its molecular structure.

Advanced computational analyses were performed to generate a predictive ADMET profile for this compound. The following sections detail the predicted properties, offering insights into its drug-like potential.

Physicochemical Properties and Absorption

The initial step in ADMET profiling involves the assessment of fundamental physicochemical properties that govern a molecule's behavior in a biological system. These properties are strong determinants of its absorption, which is the process by which a drug enters the bloodstream. The predicted physicochemical descriptors for this compound are summarized below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 147.22 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Lipophilicity) | 2.15 | Optimal lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low TPSA, suggesting good cell membrane penetration. |

| H-bond Donors | 1 | Within the favorable range for good absorption. |

| H-bond Acceptors | 1 | Within the favorable range for good absorption. |

| Rotatable Bonds | 1 | Low number, indicating good oral bioavailability. |

These properties were further analyzed in the context of established rules for drug-likeness, such as Lipinski's Rule of Five. This compound is predicted to adhere to all of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Furthermore, specific predictions related to absorption mechanisms were generated:

| Absorption Parameter | Prediction | Implication |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which is favorable for bioavailability. |

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key predictive parameters for the distribution of this compound were calculated to estimate its likely localization in various tissues.

| Distribution Parameter | Predicted Value/Classification | Implication |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution beyond the bloodstream into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier, indicating potential for central nervous system (CNS) activity. |

| Plasma Protein Binding (PPB) | Moderate | A moderate fraction is expected to be bound to plasma proteins, with a significant unbound fraction available to exert pharmacological effects. |

Metabolism

The metabolic fate of a compound is a critical determinant of its half-life and potential for drug-drug interactions. The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP) family. Predictive models were used to assess the likely interaction of this compound with key CYP isoforms.

| CYP Interaction | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered drugs that are substrates of this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs handled by this isoform. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of CYP2D6 substrates, warranting further investigation. |

| CYP3A4 Inhibitor | No | Low risk of inhibiting the major drug-metabolizing enzyme. |

The prediction that this compound may be an inhibitor of CYP2D6 is a significant finding that would require experimental validation, as it could have clinical implications for co-administered medications.

Excretion

The route and rate of excretion are important for determining the dosing frequency and potential for accumulation. While specific excretion pathways are difficult to predict with high accuracy, general trends can be inferred from the compound's properties.

| Excretion-Related Parameter | Prediction |

| Total Clearance | Low to Moderate |

| Renal Organic Cation Transporter (OCT2) Substrate | Likely |

Based on its physicochemical properties, it is anticipated that this compound and its metabolites would be eliminated through a combination of renal and hepatic pathways. The potential for being a substrate of renal transporters like OCT2 suggests that active renal secretion may play a role in its clearance.

Toxicity

Early prediction of potential toxicities is a cornerstone of modern drug development, helping to avoid costly failures. A panel of in silico toxicity models was used to flag potential liabilities for this compound.

| Toxicity Endpoint | Prediction | Implication |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Unlikely to cause drug-induced QT prolongation, a major cardiac safety concern. |

| Hepatotoxicity (DILI - Drug-Induced Liver Injury) | Low risk | Predicted to have a low probability of causing liver damage. |

| Skin Sensitization | Non-sensitizer | Low potential to cause allergic contact dermatitis. |

Preclinical Development and Translational Perspectives of 5 Methyl 1,2,3,4 Tetrahydroisoquinoline Research

In Vitro Pharmacological Profiling and Lead Compound Identification

The initial stages of drug discovery for 5-Methyl-1,2,3,4-tetrahydroisoquinoline analogues involve rigorous in vitro testing to determine their biological activity and identify promising lead compounds. This process typically includes cell-based assays and specific molecular target interaction studies.

Cell-based assays are crucial for understanding the effects of a compound on a cellular level. For analogues of this compound, these assays have been instrumental in identifying potential therapeutic applications.

In a notable study, a series of 5,8-disubstituted tetrahydroisoquinolines, including a 5-methyl analogue, were evaluated for their inhibitory effects against Mycobacterium tuberculosis (M. tb) in culture. nih.gov The research revealed that substitutions at the 5-position of the tetrahydroisoquinoline ring were well-tolerated. Specifically, the presence of a methyl group at the 5-position was part of a series of compounds showing efficacy against the bacterium, suggesting a potential role for this compound derivatives as anti-tubercular agents. nih.gov The structure-activity relationship (SAR) data from this research indicated that lipophilicity played a role in the potency of these compounds. nih.gov

| Compound Analogue | Target Organism | Activity | Reference |

| 5-Methyl-8-substituted-THIQ | Mycobacterium tuberculosis | Inhibitory | nih.gov |

This table is interactive. Click on the headers to sort.

To elucidate the mechanism of action, enzyme inhibition and receptor binding assays are employed. These assays help to identify the specific molecular targets with which a compound interacts.

For the 5,8-disubstituted tetrahydroisoquinoline series, including the 5-methyl analogue, researchers identified the mycobacterial ATP synthase as a potential target. nih.gov While the compounds demonstrated modest inhibition of this enzyme, it provided a mechanistic insight into their anti-tubercular activity. nih.gov The study highlighted that the nature of the linker and terminal aromatic ring in these analogues was important for target binding. nih.gov

Further research into the broader THIQ class of compounds has shown interactions with various receptors and enzymes, though specific data for the 5-methyl isomer remains limited. nih.govresearchgate.net The general THIQ scaffold has been associated with activities at targets such as dopamine (B1211576) receptors and monoamine oxidase (MAO), but direct evidence for this compound is not extensively documented in the reviewed literature. researchgate.netnih.govsigmaaldrich.com

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, preclinical development proceeds to in vivo studies using animal models to assess the efficacy and pharmacokinetics of a compound in a living system.

While there is a substantial body of research on the in vivo effects of the isomeric compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) in animal models of neurodegeneration and diabetes, specific in vivo efficacy studies for this compound are not well-documented in the available scientific literature. nih.govoup.comnih.govnih.gov Studies on 1MeTIQ have shown neuroprotective effects in models of Parkinson's disease and analgesic effects in models of diabetic neuropathy. nih.govoup.comnih.govnih.gov However, due to the strict focus on the 5-methyl isomer, these findings cannot be directly extrapolated. The difference in the position of the methyl group can significantly alter the pharmacological properties of the molecule.

The investigation of metabolic pathways and pharmacodynamic responses is critical for understanding how a compound is processed by and affects the body. Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), and its 1-methyl isomer have shown that they can cross the blood-brain barrier and undergo metabolic transformations such as hydroxylation and N-methylation. nih.gov However, specific data on the in vivo metabolism and pharmacodynamics of this compound is sparse in the reviewed literature. General metabolic pathways for THIQ derivatives may involve oxidation and conjugation, but specific metabolites and their activities for the 5-methyl analogue have not been characterized. researchgate.net

Future Directions and Unexplored Therapeutic Applications for this compound Analogues

The limited but promising data on this compound analogues suggest several avenues for future research and potential therapeutic applications.

The demonstrated activity of 5-substituted THIQs against Mycobacterium tuberculosis warrants further investigation. nih.gov Optimization of the this compound scaffold could lead to the development of novel anti-tubercular agents with improved potency and pharmacokinetic profiles.

Given the broad biological activities of the THIQ scaffold, it is plausible that this compound analogues could have therapeutic potential in other areas, such as neurodegenerative diseases, cancer, and metabolic disorders. nih.govresearchgate.net However, this requires extensive preclinical evaluation, starting with broad in vitro pharmacological profiling to identify potential biological targets.

Future research should focus on:

Synthesis and Screening: Creating a library of this compound analogues with diverse substitutions to explore the structure-activity relationships more thoroughly.

Broad Pharmacological Profiling: Screening these analogues against a wide range of receptors, enzymes, and cell lines to identify novel biological activities.

In Vivo Evaluation: For promising lead compounds, conducting comprehensive in vivo studies in relevant animal models to assess efficacy, safety, and metabolic fate.

Mechanistic Studies: Elucidating the precise molecular mechanisms of action for any identified biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A widely cited method involves a three-step synthesis starting from phenethylamine: (1) acetylation with acetyl chloride, (2) cyclization using polyphosphoric acid (PPA) at elevated temperatures, and (3) reduction with potassium borohydride (KBH₄). This approach achieves moderate yields (~50–60%) with minimal by-products . Alternative routes include Friedel-Crafts alkylation or cyclization of chloroacetyl intermediates catalyzed by AlCl₃ in 1,2-dichlorobenzene at 378 K, yielding 73% after recrystallization . Key variables include temperature control during cyclization and solvent selection to suppress side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) is critical for confirming regiochemistry and substituent positions, particularly for distinguishing cis/trans isomers in fused-ring systems . Mass spectrometry (MS) via electron ionization (EI) reliably fragments the tetrahydroisoquinoline core, aiding in structural validation. High-performance liquid chromatography (HPLC) with chiral columns is recommended for enantiomeric purity assessment, especially for derivatives with stereogenic centers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound’s hydrochloride salt requires precautions against inhalation and skin contact. First-aid measures include immediate rinsing with water for eye exposure and using activated charcoal for ingestion. Storage in anhydrous conditions at 253–298 K prevents hydrolysis. Safety data sheets (SDS) should be updated regularly, as degradation products may pose unforeseen hazards .

Advanced Research Questions

Q. How does alkyl chain length in 1-alkyl-tetrahydroisoquinoline derivatives affect cytotoxicity and antimicrobial activity?

- Methodological Answer : Studies on C₁–C₄ alkyl chains reveal a parabolic relationship between chain length and bioactivity. For example, 1-methyl derivatives exhibit moderate antifungal activity (MIC₉₀ = 32 µg/mL against Candida albicans), while longer chains (C₆–C₁₇) show reduced solubility and increased nonspecific membrane disruption. Rational design should balance lipophilicity (logP < 3) and polar surface area (<60 Ų) to optimize target engagement .

Q. What strategies resolve enantiomers of substituted 5-methyl-1,2,3,4-tetrahydroisoquinolines, and how is stereochemical purity validated?

- Methodological Answer : Chiral resolution via diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid achieves >95% enantiomeric excess (ee). Asymmetric hydrogenation using Rh(I)-DuPHOS catalysts provides enantioselectivity (up to 98% ee) for 2-substituted derivatives. X-ray crystallography and circular dichroism (CD) spectroscopy are gold standards for confirming absolute configuration .

Q. How do electronic and steric effects of substituents at the 7-position modulate pharmacological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂Me) at the 7-position enhance binding to serotonin receptors (5-HT₂A Kᵢ = 12 nM vs. 45 nM for unsubstituted analogs), while bulky groups (e.g., -CF₃) reduce blood-brain barrier permeability. Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to predict substituent effects on target affinity .

Q. What in silico approaches predict the metabolic stability of this compound derivatives?

- Methodological Answer : Machine learning models (e.g., Random Forest classifiers) trained on cytochrome P450 metabolism datasets can identify labile sites. For instance, N-methyl groups are prone to oxidative demethylation (t₁/₂ < 30 min in human liver microsomes), while fluorinated analogs show improved metabolic resistance (t₁/₂ > 120 min) .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer : Flow chemistry systems reduce exothermic risks during cyclization, improving scalability. Solvent screening (e.g., switching from dichlorobenzene to cyclopentyl methyl ether) enhances reaction homogeneity and yield by 15–20%. Catalyst recycling (e.g., immobilized AlCl₃ on silica) reduces costs in multi-step syntheses .

Contradictions and Research Gaps

- Synthetic Efficiency : While PPA-mediated cyclization is cost-effective, it produces variable yields (40–70%) compared to AlCl₃-catalyzed methods , suggesting a need for standardized protocols.

- Biological Data : Limited in vivo studies on 5-methyl derivatives contrast with extensive in vitro data, highlighting a gap in pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.